

Atx II solubility and stability in solution

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Compound of Interest

Compound Name: Atx II

Cat. No.: B3026492

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Technical Support Center: ATX-II

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Anemonia sulcata Toxin II (ATX-II).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized ATX-II?

A1: For most applications, ATX-II should be reconstituted in distilled water or an aqueous buffer (e.g., PBS).[1] It is a polypeptide and is readily soluble in aqueous solutions.[1]

Q2: Can I dissolve ATX-II in organic solvents like DMSO?

A2: Yes, ATX-II can be dissolved in DMSO. A high concentration stock solution of 100 mg/mL (20.26 mM) can be prepared, though this may require ultrasonication to fully dissolve.[2] It is important to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly impact solubility.[2]

Q3: How should I store the lyophilized powder and reconstituted solutions of ATX-II?

A3: Lyophilized ATX-II powder should be stored at -20°C and is stable for approximately two years under these conditions. Once reconstituted, it is recommended to prepare working aliquots and store them at -20°C .

Q4: What is the stability of ATX-II once it is in solution?

A4: When stored properly in working aliquots at -20°C , reconstituted ATX-II solutions are stable for at least three months. Avoid repeated freeze-thaw cycles, as this can degrade the peptide and affect its activity.

Q5: At what concentration range is ATX-II typically used in experiments?

A5: ATX-II is a potent neurotoxin and is typically used in the nanomolar (nM) range. A common concentration range for activating voltage-gated sodium channels in various cell types is 10–100 nM.

Troubleshooting Guide

Issue 1: My reconstituted ATX-II solution appears cloudy or shows signs of precipitation.

- Possible Cause 1: Incorrect Solvent pH. The isoelectric point (pI) of ATX-II is 8.34.^[3] If the pH of your buffer is close to the pI, the net charge of the peptide will be near zero, reducing its solubility and potentially causing aggregation.
 - Solution: Ensure your buffer pH is at least one unit away from the pI (i.e., below 7.3 or above 9.3). If you suspect pH is the issue, try preparing the solution with a different buffer system.
- Possible Cause 2: High Concentration in Aqueous Buffer. While soluble in aqueous buffers, attempting to create a highly concentrated stock solution (e.g., >1 mM) may exceed its solubility limit, leading to precipitation.
 - Solution: For high concentration stocks, consider using DMSO.^[2] For aqueous solutions, prepare them at a lower concentration, such as the recommended 10 μM .
- Possible Cause 3: Contamination or Degradation. Contamination or degradation of the peptide due to improper handling (e.g., repeated freeze-thaw cycles) can lead to aggregation.
 - Solution: Always use sterile water or buffers. Aliquot the stock solution after reconstitution to minimize freeze-thaw cycles. If degradation is suspected, it is best to use a fresh vial of

the toxin.

Issue 2: I am observing inconsistent or lower-than-expected activity in my experiments.

- Possible Cause 1: Peptide Degradation. As a peptide, ATX-II is susceptible to degradation if not stored correctly. Stability decreases at room temperature, and repeated freeze-thaw cycles can break down the peptide structure.
 - Solution: Ensure the stock solution is properly aliquoted and stored at -20°C . When preparing for an experiment, thaw the required aliquot on ice and keep it cold until use.
- Possible Cause 2: Adsorption to Surfaces. Peptides can adsorb to the surfaces of plasticware (e.g., pipette tips, microcentrifuge tubes), which can reduce the effective concentration of the toxin in your experimental solution.
 - Solution: Use low-adhesion plasticware. To further minimize loss, some researchers pre-rinse pipette tips and tubes with a buffer solution containing a carrier protein like Bovine Serum Albumin (BSA) at 0.1%, if compatible with the experimental setup.

Data Summary

Table 1: Solubility of ATX-II

Solvent	Recommended Concentration	Notes	Reference
Distilled Water / Aqueous Buffer	Up to 10 μM	Recommended for most standard applications.	
DMSO	Up to 100 mg/mL (20.26 mM)	Requires ultrasonication; use fresh, non-hygroscopic DMSO.	[2]

Table 2: Stability and Storage of ATX-II

Form	Storage Temperature	Shelf Life	Notes	Reference
Lyophilized Powder	-20°C	~2 years	Shipped on dry ice.	
Reconstituted Solution	-20°C	At least 3 months	Store in working aliquots to avoid freeze-thaw cycles.	

Experimental Protocols

Protocol 1: Preparation of a 10 µM Aqueous Stock Solution

This protocol is adapted from manufacturer recommendations for preparing a standard working stock solution.

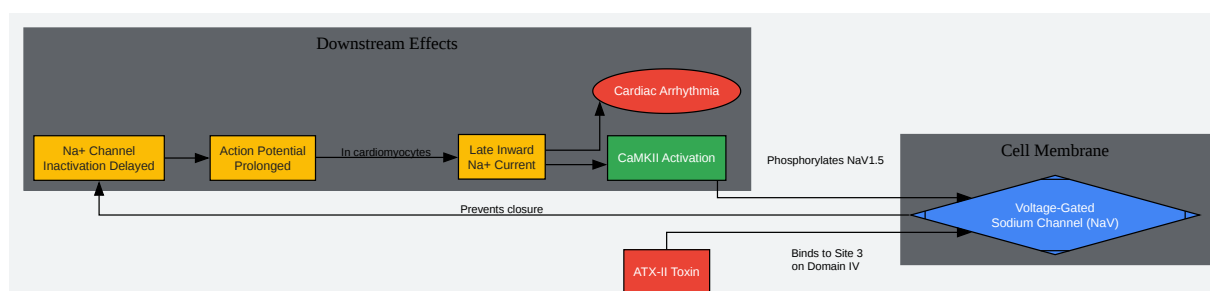
- **Centrifuge:** Briefly centrifuge the vial of lyophilized ATX-II to ensure the powder is at the bottom.
- **Calculate Volume:** The molecular mass of ATX-II is approximately 4935 Da. To prepare a 10 µM stock solution from 50 µg of peptide, you will need to add 1.01 mL of solvent.
 - Calculation: $(50\text{ }\mu\text{g} / 4935\text{ g/mol}) / (10 \times 10^{-6}\text{ mol/L}) = 1.01 \times 10^{-3}\text{ L} = 1.01\text{ mL}$
- **Reconstitute:** Carefully add the calculated volume of cold, sterile distilled water or your desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
- **Mix:** Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent foaming and potential denaturation.
- **Aliquot and Store:** Dispense the solution into working aliquots in low-adhesion microcentrifuge tubes. Store immediately at -20°C.

Protocol 2: Preparation of a High-Concentration (20 mM) DMSO Stock Solution

This protocol is for applications requiring a concentrated, water-free stock solution.[\[2\]](#)

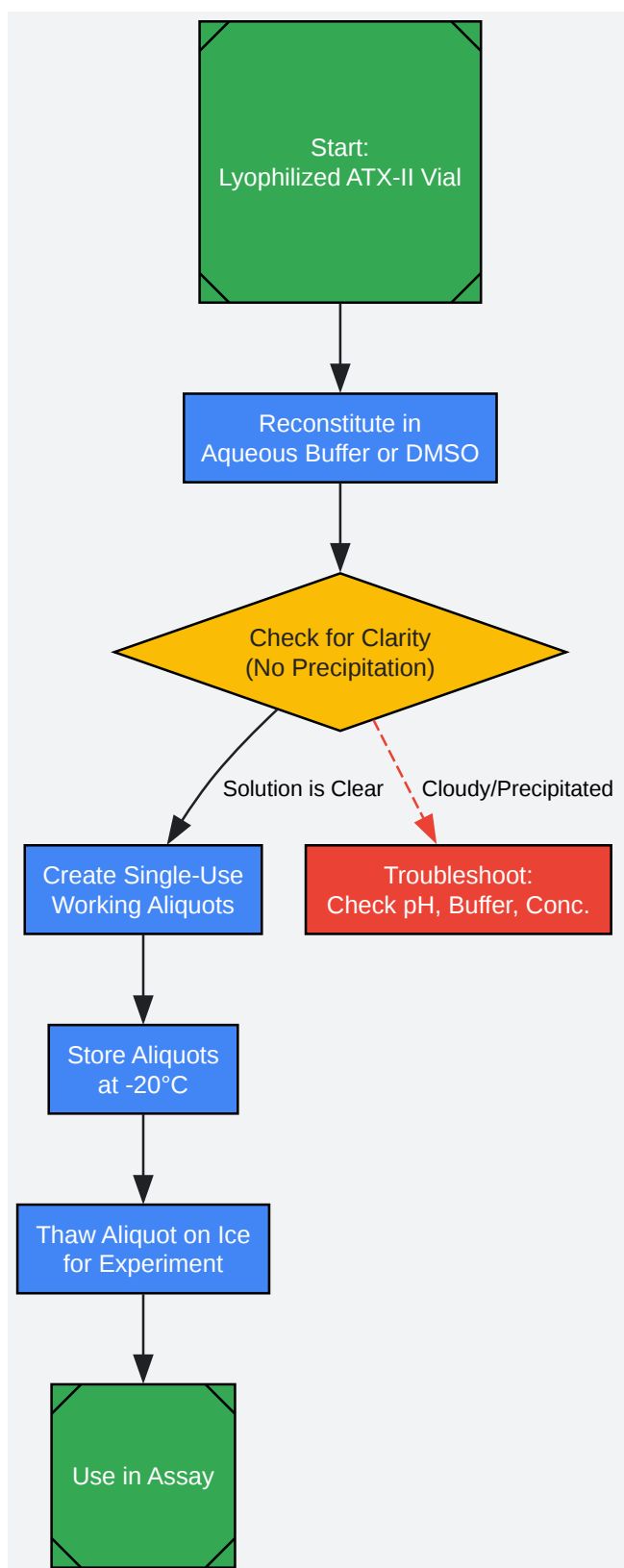
- **Centrifuge:** Briefly centrifuge the vial of lyophilized ATX-II.
- **Solvent Preparation:** Use a fresh, unopened vial of high-purity, anhydrous DMSO.
- **Reconstitute:** Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for 1 mg of ATX-II, add ~10.1 μ L for a 20 mM solution).
- **Dissolve:** Cap the vial tightly and vortex. If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution is clear.
- **Aliquot and Store:** Dispense into working aliquots and store at -20°C . Note that DMSO will freeze at this temperature.

Visualized Pathways and Workflows



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Caption: ATX-II signaling pathway.[3]



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Caption: Recommended workflow for handling ATX-II.[2]

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